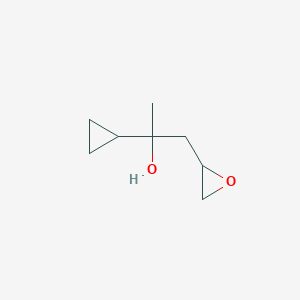

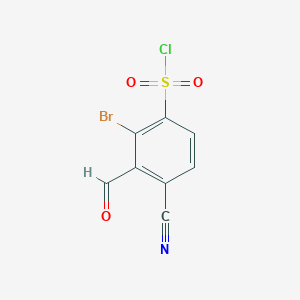

![molecular formula C13H10N4OS B1449526 N'-[Tieno-2-ilmetilen]imidazo[1,2-a]piridina-7-carbohidrazida CAS No. 2197064-20-1](/img/structure/B1449526.png)

N'-[Tieno-2-ilmetilen]imidazo[1,2-a]piridina-7-carbohidrazida

Descripción general

Descripción

Synthesis Analysis

Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . A highly efficient and straightforward synthesis of N-fused heterocyclic compounds including N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide has been achieved via a five-component cascade reaction .Molecular Structure Analysis

The molecular structure of “N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide” is unique and contributes to its diverse applications in scientific research. Imidazopyridines have displayed a broad spectrum of pharmacological and biological activities .Chemical Reactions Analysis

Imidazopyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of “N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide” contribute to its potential applications in various fields .Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

La estructura única de este compuesto lo ha convertido en un candidato prometedor para el descubrimiento de fármacos. Su capacidad para actuar como un inhibidor covalente lo hace particularmente interesante para atacar proteínas específicas dentro de las vías de la enfermedad. Por ejemplo, los derivados de imidazo[1,2-a]piridina se han explorado por su potencial en el desarrollo de inhibidores para KRAS G12C, una mutación involucrada en varios tipos de cáncer .

Investigación de la actividad biológica

Los derivados de imidazo[1,2-a]piridina son conocidos por su variada actividad biológica. La investigación de este compuesto podría descubrir nuevas interacciones y mecanismos biológicos, que pueden aplicarse en el desarrollo de agentes terapéuticos .

Estrategia de salto de andamiaje en química medicinal

La estrategia de salto de andamiaje implica el uso de una estructura principal, como imidazo[1,2-a]piridina, para explorar su potencial para el desarrollo de nuevos compuestos medicinales. Este enfoque puede conducir al descubrimiento de nuevos fármacos con perfiles de eficacia y seguridad mejorados .

Síntesis de compuestos heterocíclicos N-fusionados

El compuesto se ha utilizado en la síntesis eficiente de compuestos heterocíclicos N-fusionados, que son cruciales en el desarrollo de productos farmacéuticos y agroquímicos .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

It is known that imidazo[1,2-a]pyridines can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies could potentially influence the interaction of N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide with its targets.

Biochemical Pathways

The functionalization of imidazo[1,2-a]pyridines is known to involve radical reactions . These reactions could potentially affect various biochemical pathways.

Result of Action

It is known that imidazo[1,2-a]pyridines can play anti-cancer roles by binding and inhibiting certain proteins . This could potentially be one of the effects of N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide’s action.

Action Environment

It is known that the synthesis of imidazo[1,2-a]pyridines can be influenced by various factors such as the nature of the starting materials and the conditions of the reaction . These factors could potentially influence the action of N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide.

Direcciones Futuras

Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . This suggests that “N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide” and similar compounds may have promising futures in drug discovery and other scientific research fields.

Análisis Bioquímico

Biochemical Properties

N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory activity against certain enzymes, such as kinases and proteases, which are crucial in regulating cellular processes. The interaction between N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide and these enzymes often involves binding to the active site, leading to inhibition of enzyme activity . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, further influencing their function .

Cellular Effects

N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cell survival . Furthermore, N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased energy production and altered metabolic flux .

Molecular Mechanism

The molecular mechanism of action of N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For example, it can bind to the active site of kinases, preventing substrate phosphorylation and downstream signaling . Additionally, N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide can inhibit the activity of transcription factors, leading to changes in gene expression and subsequent cellular responses . These molecular interactions contribute to the compound’s overall biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings highlight the importance of considering temporal factors when evaluating the biological activity of this compound.

Dosage Effects in Animal Models

The effects of N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide have been studied in animal models to determine its dosage-dependent effects. Different dosages of this compound can lead to varying biological responses, including threshold effects and potential toxicities. At lower dosages, N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide has been shown to exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher dosages, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, N’-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide can influence metabolic flux by inhibiting key metabolic enzymes, resulting in altered levels of metabolites and changes in cellular energy production . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Propiedades

IUPAC Name |

N-[(E)-thiophen-2-ylmethylideneamino]imidazo[1,2-a]pyridine-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS/c18-13(16-15-9-11-2-1-7-19-11)10-3-5-17-6-4-14-12(17)8-10/h1-9H,(H,16,18)/b15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLXQARMABJGLP-OQLLNIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=NNC(=O)C2=CC3=NC=CN3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=N/NC(=O)C2=CC3=NC=CN3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

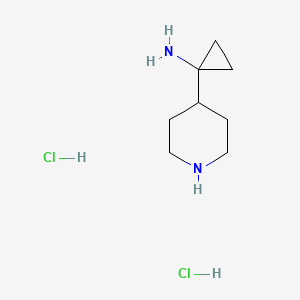

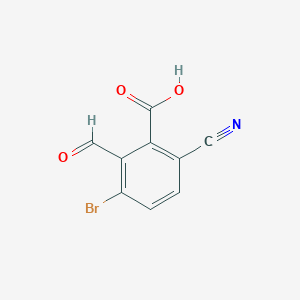

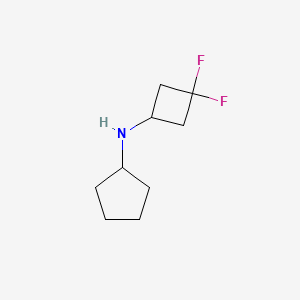

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1449461.png)